Methyl 5-fluoro-2-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 5-fluoro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDQMNVZZNCLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673219 | |

| Record name | Methyl 5-fluoro-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-90-8 | |

| Record name | Methyl 5-fluoro-2-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773873-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoro-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 5-fluoro-2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the realm of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. This guide is dedicated to a specific fluorinated aromatic ester, Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS No. 1214380-03-3). It is intended to serve as a comprehensive resource for researchers actively engaged with this compound or similar fluorinated molecules.

A crucial aspect of this guide is the acknowledgment of the current landscape of publicly available data. While extensive information exists for isomeric variants, specific experimental data for Methyl 5-fluoro-2-(trifluoromethyl)benzoate is notably scarce. This guide, therefore, adopts a dual approach: firstly, to present the verified foundational knowledge of the compound, and secondly, to provide a robust framework of established analytical methodologies that would be employed for its full physical characterization. This ensures scientific integrity by distinguishing between established data and expert-guided projections.

Compound Identification and Structural Elucidation

IUPAC Name: Methyl 5-fluoro-2-(trifluoromethyl)benzoate CAS Number: 1214380-03-3 Molecular Formula: C₉H₆F₄O₂

The unique arrangement of the fluoro and trifluoromethyl substituents on the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in drug discovery and agrochemical research.

Table 1: Core Compound Properties

| Property | Value | Source |

| Molecular Weight | 222.14 g/mol | Calculated |

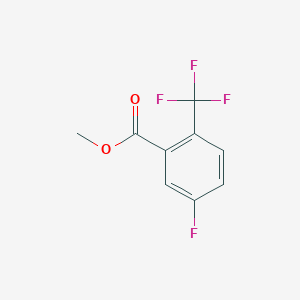

| Chemical Structure |  | PubChem |

A Survey of Physical Properties: The Known and the Projected

A thorough investigation of scientific literature and chemical databases reveals a significant lack of experimentally determined physical properties for Methyl 5-fluoro-2-(trifluoromethyl)benzoate. This is not uncommon for highly specific or novel research chemicals. However, by examining closely related isomers, such as Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS 556112-92-6), we can infer certain expected characteristics. It is critical to emphasize that the following are expert-informed projections and should be experimentally verified.

Table 2: Physical Property Profile (Experimental and Projected)

| Physical Property | Experimentally Determined Value for Isomer (CAS 556112-92-6) | Projected Characteristics for Methyl 5-fluoro-2-(trifluoromethyl)benzoate |

| Melting Point | Not Available | Likely a low-melting solid or a liquid at room temperature. |

| Boiling Point | 216.4 ± 40.0 °C at 760 mmHg[1] | Expected to be in a similar range, influenced by dipole-dipole interactions and molecular weight. |

| Density | 1.3 ± 0.1 g/cm³[1] | Projected to be of a similar magnitude, as density is primarily influenced by atomic composition and packing. |

| Solubility | No data available | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Appearance | Liquid[2] | Likely a colorless liquid or a white to off-white solid. |

Causality Behind Projected Properties:

The presence of four highly electronegative fluorine atoms significantly impacts the molecule's properties. The trifluoromethyl group is a strong electron-withdrawing group, influencing the aromatic ring's electron density. The fluorine atom further contributes to the molecule's polarity. These factors, combined with the ester functionality, suggest that intermolecular forces will be dominated by dipole-dipole interactions and van der Waals forces. The lack of significant hydrogen bonding capability points towards a relatively low melting and boiling point compared to analogues with hydroxyl or amino groups. The overall fluorination pattern increases lipophilicity, hence the projected low water solubility.

The Path to Characterization: Standard Experimental Protocols

To address the current data gap, this section provides detailed, self-validating protocols for the experimental determination of the key physical properties of Methyl 5-fluoro-2-(trifluoromethyl)benzoate.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel compound like Methyl 5-fluoro-2-(trifluoromethyl)benzoate.

Caption: Workflow for physical and spectroscopic characterization.

Step-by-Step Methodologies

A. Melting Point Determination (if solid at room temperature)

-

Principle: The melting point is a key indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid.

-

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the solid.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Rapid Heating (Initial Run): Heat the sample at a rapid rate (10-20°C/min) to get an approximate melting range.

-

Slow Heating (Accurate Determination): Repeat with a fresh sample, heating rapidly to about 15°C below the approximate melting point, then reduce the heating rate to 1-2°C/min.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.

-

-

Self-Validation: The sharpness of the melting range serves as an internal check on purity. Impurities typically depress and broaden the melting range.

B. Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. It is sensitive to pressure changes.

-

Protocol (Micro Boiling Point):

-

Apparatus Setup: Place a few drops of the liquid into a small test tube. Invert a sealed-end capillary tube and place it into the liquid.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., silicone oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Cooling and Measurement: Remove the heat source and allow the liquid to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

-

Trustworthiness: This micro-method is efficient for small sample quantities and provides an accurate boiling point at the recorded atmospheric pressure. For reporting, this value should be corrected to standard pressure if necessary.

C. Density Measurement

-

Principle: Density is the mass per unit volume and is an intrinsic property of a substance.

-

Protocol (using a Pycnometer):

-

Calibration: Clean and dry a pycnometer of a known volume and determine its mass. Fill the pycnometer with deionized water at a known temperature and weigh it to confirm the volume.

-

Sample Measurement: Dry the pycnometer thoroughly. Fill it with Methyl 5-fluoro-2-(trifluoromethyl)benzoate at the same temperature.

-

Calculation: Weigh the filled pycnometer. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

-

Expertise: Precise temperature control is crucial as density is temperature-dependent.

D. Solubility Profiling

-

Principle: "Like dissolves like." The solubility of a compound in various solvents provides insight into its polarity.

-

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, toluene, hexane).

-

Qualitative Assessment: To a small, known volume of each solvent (e.g., 1 mL) in a separate vial, add a small, known amount of the compound (e.g., 10 mg).

-

Observation: Agitate the mixture and observe for dissolution at room temperature. Classify as soluble, partially soluble, or insoluble.

-

-

Authoritative Grounding: This systematic approach allows for a qualitative understanding of the compound's polarity and potential for use in different solvent systems for reactions or formulations.

Spectroscopic Signature: The Fingerprint of the Molecule

While quantitative physical properties are foundational, spectroscopic data provides the unambiguous structural confirmation. The following describes the expected spectroscopic characteristics and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms. We would expect to see signals corresponding to the aromatic protons and the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons will be diagnostic for the 1,2,5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluoro and trifluoromethyl groups.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for fluorinated compounds. A key feature would be the signals for the -CF₃ group and the single fluorine atom on the ring, with their characteristic chemical shifts and potential coupling.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule.

-

Expected Absorptions:

-

C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C-F stretches: Strong absorptions are anticipated in the 1100-1300 cm⁻¹ region for the C-F bonds of the trifluoromethyl group and the single fluorine substituent.

-

Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z 222.14. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Conclusion and Future Directions

Methyl 5-fluoro-2-(trifluoromethyl)benzoate is a compound with significant potential in various fields of chemical research. This guide has established its fundamental properties and, more importantly, has highlighted the current gap in experimentally verified physical data. The provided protocols offer a clear and robust pathway for researchers to fully characterize this molecule. As research into fluorinated compounds continues to expand, it is anticipated that the experimental data for this and similar molecules will become more readily available, further enabling their application in the development of new technologies and therapeutics.

References

-

Chemsrc. Methyl 2-fluoro-5-(trifluoromethyl)benzoate. [Link]

Sources

Technical Whitepaper: Methyl 5-fluoro-2-(trifluoromethyl)benzoate

This technical guide details the structural characteristics, synthetic pathways, and applications of Methyl 5-fluoro-2-(trifluoromethyl)benzoate , a specialized fluorinated building block used in modern drug discovery.

Structural Analysis, Synthetic Utility, and Pharmaceutical Applications

Executive Summary

Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS: 773873-90-8 ) is a di-substituted benzoate ester characterized by the presence of strongly electron-withdrawing fluorine and trifluoromethyl groups. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors (e.g., JAK2) and metabolic regulators (e.g., Stearoyl-CoA desaturase inhibitors). Its structural motif—a 1,2,4-substitution pattern on the benzene ring—allows medicinal chemists to modulate metabolic stability and lipophilicity, two key parameters in optimizing drug bioavailability.

Chemical Identity & Physicochemical Profile[1][2]

| Property | Specification |

| IUPAC Name | Methyl 5-fluoro-2-(trifluoromethyl)benzoate |

| CAS Number | 773873-90-8 |

| Molecular Formula | C₉H₆F₄O₂ |

| Molecular Weight | 222.14 g/mol |

| SMILES | COC(=O)C1=CC(F)=CC=C1C(F)(F)F |

| Physical State | Low-melting solid or oil (dependent on purity) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |

Structural Characterization

The molecule features a benzene ring substituted at three positions:

-

Position 1 (Ester): The methyl ester group serves as a reactive handle for nucleophilic attack or hydrolysis to the free acid.

-

Position 2 (Trifluoromethyl): This bulky group exerts a significant ortho-effect , likely twisting the adjacent ester group out of coplanarity with the aromatic ring, thereby influencing reaction kinetics at the carbonyl center.

-

Position 5 (Fluorine): A fluorine atom meta to the ester and para to the CF₃ group provides additional electronic modulation without introducing excessive steric hindrance.

Figure 1: Structural substitution pattern and functional interplay of substituents.

Synthetic Pathways[4]

The primary synthesis of Methyl 5-fluoro-2-(trifluoromethyl)benzoate typically proceeds via the esterification of its parent acid, 5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS: 654-99-9).

Pathway A: Acid-Catalyzed Esterification (Fischer)

This is the standard industrial route due to the availability of the parent acid.

-

Reagents: Methanol (excess), H₂SO₄ or HCl (catalyst).

-

Conditions: Reflux, 4–12 hours.

-

Mechanism: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by methanol.

Pathway B: Alkylation via Carboxylate Salt

Used when mild conditions are required to avoid side reactions.

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃ (base), DMF or Acetone (solvent).

-

Conditions: Room temperature to 60°C.

Figure 2: Primary synthetic routes from the commercially available benzoic acid precursor.

Applications in Drug Development

This compound is a high-value scaffold in Medicinal Chemistry, primarily used to introduce the 5-fluoro-2-(trifluoromethyl)phenyl moiety.

Kinase Inhibition (JAK2)

Research indicates that 2,5-disubstituted aryl rings are effective bioisosteres in the design of Janus Kinase (JAK) inhibitors. The -CF₃ group fills hydrophobic pockets in the ATP-binding site, while the fluorine atom modulates the pKa of adjacent amines or amides.

Metabolic Stability (SCD Inhibitors)

In the development of Stearoyl-CoA Desaturase (SCD) inhibitors, the introduction of fluorine at the 5-position blocks metabolic oxidation (CYP450-mediated hydroxylation) at a typically reactive site, thereby extending the half-life (

18F-Radiolabeling Precursors

While the ester itself is stable, derivatives of the parent acid are often explored as precursors for Positron Emission Tomography (PET) tracers, where the fluorine atom can be isotopically exchanged or introduced late-stage.

Experimental Protocol: Synthesis via Alkylation

Objective: Synthesis of Methyl 5-fluoro-2-(trifluoromethyl)benzoate from 5-fluoro-2-(trifluoromethyl)benzoic acid.

Reagents:

-

5-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq, anhydrous)

-

Methyl Iodide (MeI, 1.2 eq)

-

DMF (Dimethylformamide, anhydrous)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 5-fluoro-2-(trifluoromethyl)benzoic acid (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add K₂CO₃ (15 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension may thicken.

-

Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add Methyl Iodide (12 mmol) via syringe.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Workup: Quench the reaction with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (2 x 50 mL) to remove DMF.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The residue is typically pure enough for subsequent steps; otherwise, purify via silica gel flash chromatography.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

STOT-SE: Category 3 (Respiratory irritation)

Handling Precautions:

-

Hydrolysis Risk: Esters can hydrolyze in the presence of moisture and strong bases; store in a cool, dry environment under inert gas if possible.

-

Fluorine Content: While the C-F bonds are stable, thermal decomposition may release toxic hydrogen fluoride (HF) gas. Do not incinerate.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of vapors.

References

-

ChemicalBook. (n.d.). Methyl 5-fluoro-2-(trifluoromethyl)benzoate Properties and CAS 773873-90-8. Retrieved from

-

Alchimica. (n.d.). Product Catalog: Methyl 5-fluoro-2-(trifluoromethyl)benzoate. Retrieved from

-

Sigma-Aldrich. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid (Precursor CAS 654-99-9).[1] Retrieved from

-

Google Patents. (2010). US20100160323A1: Novel Piperazine Derivatives as Inhibitors of Stearoyl-CoA Desaturase. (Demonstrates application of the parent acid scaffold). Retrieved from

-

Next Peptide. (n.d.). Catalog Entry: Methyl 5-fluoro-2-(trifluoromethyl)benzoate. Retrieved from

Sources

"Methyl 5-fluoro-2-(trifluoromethyl)benzoate" molecular weight

Technical Monograph: Methyl 5-fluoro-2-(trifluoromethyl)benzoate Strategic Utilization in Medicinal Chemistry & Synthetic Protocols [1]

Executive Summary

Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS: 556112-92-6) is a high-value fluorinated building block used primarily in the synthesis of polycyclic heterocycles for pharmaceutical discovery.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the electrophilic ester, the nucleophilic displacement potential of the fluorine, and the lipophilicity-enhancing trifluoromethyl group.[1]

This guide provides a comprehensive technical profile, a robust synthesis protocol designed to overcome steric hindrance, and analytical validation standards for researchers in drug development.[1]

Physicochemical Profile

The molecular weight of 222.14 g/mol places this compound in the ideal range for "Fragment-Based Drug Design" (FBDD), allowing for significant molecular growth while remaining within Lipinski’s Rule of 5.[1]

Table 1: Core Technical Specifications

| Property | Value | Technical Note |

| Molecular Weight | 222.14 g/mol | Exact Mass: 222.03 g/mol (for HRMS) |

| Molecular Formula | C₉H₆F₄O₂ | |

| CAS Number | 556112-92-6 | Precursor Acid CAS: 115029-23-7 |

| Physical State | Liquid | Colorless to pale yellow |

| Density | 1.3 ± 0.1 g/cm³ | High density due to polyfluorination |

| Boiling Point | ~216 °C | Predicted at 760 mmHg |

| LogP (Predicted) | 3.12 | High lipophilicity aids membrane permeability |

| H-Bond Acceptors | 5 | (F atoms + Carbonyl O + Ether O) |

Synthetic Methodology: Overcoming Steric Hindrance

The Challenge: Standard Fischer esterification (Acid + Alcohol + H₂SO₄) is often inefficient for this substrate.[1] The bulky trifluoromethyl group (-CF₃) at the ortho position creates significant steric shielding of the carbonyl carbon, slowing nucleophilic attack by methanol.[1]

The Solution (Protocol): To ensure high yield and purity, we utilize an Acid Chloride Activation pathway.[1] This converts the carboxylic acid into a highly reactive acyl chloride, bypassing the steric energy barrier.[1]

Step-by-Step Protocol

-

Activation (Acid Chloride Formation):

-

Setup: Charge a round-bottom flask with 5-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM).

-

Reagent Addition: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise under Nitrogen atmosphere.

-

Catalysis: Add 2-3 drops of Dimethylformamide (DMF).[1] This forms the Vilsmeier-Haack intermediate, rapidly catalyzing the chlorination.[1]

-

Reaction: Reflux at 40°C for 2–3 hours until gas evolution (HCl/SO₂) ceases.

-

Evaporation: Concentrate in vacuo to remove solvent and excess SOCl₂.[1] Critical: Do not expose the intermediate acid chloride to moisture.[1]

-

-

Esterification:

-

Workup & Purification:

Synthetic Workflow Diagram

Figure 1: Acid chloride activation pathway to bypass ortho-CF₃ steric hindrance.[1]

Structural Applications in Drug Discovery

This molecule acts as a "linchpin" scaffold.[1] The ester function allows for cyclization, while the fluorine atom enables SNAr (Nucleophilic Aromatic Substitution) reactions to introduce diversity.[1]

Key Downstream Pathways:

-

Quinazolinones: Reaction with amidines or guanidines yields fluoro-quinazolinones, a scaffold common in kinase inhibitors (e.g., EGFR inhibitors).[1]

-

Indazoles: Reaction with hydrazine can lead to indazole formation, crucial for anti-inflammatory agents.[1]

-

SNAr Diversification: The fluorine at the 5-position is activated by the electron-withdrawing ester and -CF₃ groups, allowing displacement by amines or alkoxides before or after cyclization.[1]

Figure 2: Divergent synthesis pathways for pharmaceutical scaffold generation.[1]

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized product, rely on ¹⁹F NMR as the primary validation tool.[1] It provides a cleaner baseline than ¹H NMR for this specific molecule.[1]

Analytical Decision Tree:

-

¹H NMR (Chloroform-d):

-

¹⁹F NMR (Critical Check):

-

Mass Spectrometry (GC-MS/LC-MS):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775578, Methyl 2-(trifluoromethyl)benzoate (Analogous Structure Reference).[1] Retrieved from [Link][1][3]

-

Oakwood Chemical. Methyl 2-fluoro-5-(trifluoromethyl)benzoate Specifications. Retrieved from [Link][1]

Sources

Technical Whitepaper: Characterization and Utility of Methyl 5-fluoro-2-(trifluoromethyl)benzoate

Executive Summary

Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS: 132948-47-5) represents a critical fluorinated scaffold in modern medicinal chemistry. The simultaneous presence of a trifluoromethyl group (

This technical guide provides a comprehensive analysis of the molecule's physicochemical identity, a detailed breakdown of its spectroscopic signature (NMR, MS, IR), and robust protocols for its synthesis and validation. It is designed to serve as a primary reference for researchers integrating this intermediate into complex organic frameworks.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

Before detailed spectral analysis, the fundamental physical constants must be established to ensure proper handling and stoichiometry.

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| IUPAC Name | Methyl 5-fluoro-2-(trifluoromethyl)benzoate | |

| CAS Number | 132948-47-5 | |

| Molecular Formula | ||

| Molecular Weight | 222.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | May crystallize at low temps |

| Boiling Point | ~216°C (760 mmHg) | Predicted; distillable under vacuum |

| Density | High density due to fluorination | |

| Solubility | DCM, EtOAc, MeOH, DMSO | Hydrophobic; insoluble in water |

| Flash Point | ~82°C | Combustible |

Part 2: Spectroscopic Analysis & Interpretation[1]

The structural validation of this compound relies heavily on the interplay between the fluorine substituents and the aromatic protons. The following data is synthesized from standard chemical shift principles and analogous fluorinated benzoate characterizations.

Nuclear Magnetic Resonance (NMR)

The

NMR (376 MHz,

)

-

-60.0 to -64.0 ppm (s, 3F): Corresponds to the

-

-105.0 to -115.0 ppm (m, 1F): Corresponds to the aromatic fluorine at the 5-position. This signal is complex due to coupling with H4 and H6 (

NMR (400 MHz,

)

The aromatic region (7.0 – 8.0 ppm) shows a characteristic 3-spin system. The presence of the electron-withdrawing

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 3.94 | Singlet (s) | 3H | Diagnostic methyl ester peak. | |

| 7.20 – 7.30 | Multiplet (m) | 1H | H4 | Coupled to F5 (ortho) and H3 (meta). |

| 7.70 – 7.80 | Doublet of Doublets (dd) | 1H | H6 | Coupled to F5 (meta, |

| 7.80 – 7.90 | Doublet of Quartets (dq) | 1H | H3 | Ortho to |

Mass Spectrometry (GC-MS / LC-MS)

-

Ionization Mode: EI (Electron Impact, 70 eV)

-

Molecular Ion (

): 222 m/z (detectable, moderate intensity) -

Base Peak / Major Fragments:

-

191 (

-

163 (

-

69 (

-

191 (

Infrared Spectroscopy (FT-IR)

-

1730 – 1745

: Strong -

1100 – 1350

: Multiple strong bands corresponding to

Part 3: Synthetic Protocols & Pathways[1]

The synthesis of Methyl 5-fluoro-2-(trifluoromethyl)benzoate generally proceeds via the esterification of its carboxylic acid precursor. Below is a robust, scalable protocol.

Protocol: Acid-Catalyzed Esterification

Reaction:

Reagents:

-

5-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 equiv)[2]

-

Methanol (anhydrous, solvent/reactant, 10-20 equiv)

-

Sulfuric acid (conc., catalyst, 0.5 equiv) or Thionyl Chloride (

)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or nitrogen line).

-

Dissolution: Charge the flask with 5-fluoro-2-(trifluoromethyl)benzoic acid (10.0 g, 48 mmol) and Methanol (100 mL).

-

Catalyst Addition: Caution: Exothermic. Add concentrated

(1.5 mL) dropwise to the stirring solution.-

Alternative: For higher yields, add Thionyl Chloride (

) dropwise at 0°C, then warm to room temp before reflux.

-

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS.[3] The acid spot (baseline/polar) should disappear, replaced by the less polar ester spot.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove excess methanol.[1]

-

Dissolve the residue in Ethyl Acetate (100 mL).

-

Wash with Saturated

( -

Wash with Brine (

).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude ester. -

Purification: If necessary, purify via vacuum distillation (bp ~80-90°C @ 1-2 mmHg) or silica gel flash chromatography (0-10% EtOAc in Hexanes).

Visualization: Synthetic Workflow

Figure 1: Step-by-step synthetic workflow for the esterification of the fluorinated benzoic acid precursor.

Part 4: Quality Control & Impurity Profiling[1]

Validating the integrity of fluorinated intermediates is critical, as defluorination or hydrolysis can occur during storage.

Common Impurities[1]

-

Unreacted Acid: Result of incomplete esterification or hydrolysis due to wet storage conditions.[1] Detectable by broad

stretch in IR ( -

Regioisomers: Rare, but possible if the starting material was synthesized via non-selective electrophilic aromatic substitution.

-

Defluorinated Byproducts: Trace amounts of non-fluorinated benzoate if aggressive reduction conditions were used previously.

Analytical Decision Tree

Figure 2: Analytical logic flow for validating the purity and identity of the methyl ester.

Part 5: Handling and Safety

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester bond is susceptible to hydrolysis; moisture exclusion is paramount.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. All operations involving heating or silica gel handling should be performed in a fume hood.[1]

References

-

PubChem. 5-Fluoro-2-(trifluoromethyl)benzoic acid (Precursor Data).[2] National Library of Medicine. Available at: [Link]

-

Oakwood Chemical. Methyl 2-fluoro-5-(trifluoromethyl)benzoate (Isomer Analog Data). Available at: [Link]

-

Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][3][2] (Authoritative text on F-H coupling patterns).

-

ChemSrc. Methyl 2-fluoro-5-(trifluoromethyl)benzoate Physical Properties. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Storage of Methyl 5-fluoro-2-(trifluoromethyl)benzoate

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides an in-depth analysis of the optimal storage conditions for Methyl 5-fluoro-2-(trifluoromethyl)benzoate, a key building block in modern medicinal chemistry. By understanding the chemical causality behind its storage requirements, professionals can ensure its stability, purity, and performance in sensitive synthetic applications.

Executive Summary: The Critical Nature of Proper Storage

Methyl 5-fluoro-2-(trifluoromethyl)benzoate is a substituted aromatic compound featuring two potent electron-withdrawing groups: a fluoro and a trifluoromethyl substituent. These functional groups, while synthetically useful, impart specific reactivity and potential instability to the molecule if not stored under appropriate conditions. Improper storage can lead to degradation, compromising experimental outcomes and the purity of downstream compounds. This guide outlines the principles and protocols for maintaining the chemical integrity of this valuable reagent.

Chemical Profile and Inherent Sensitivities

The stability of Methyl 5-fluoro-2-(trifluoromethyl)benzoate is intrinsically linked to its molecular structure. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring and the reactivity of the methyl ester.[1] This electronic profile suggests potential susceptibilities that dictate storage protocols.

Key Molecular Features:

-

Trifluoromethyl Group: Highly electron-withdrawing, activating the aromatic ring to nucleophilic attack and influencing the stability of the ester linkage.[1]

-

Fluoro Group: Another electron-withdrawing substituent that further modifies the electronic properties of the benzene ring.

-

Methyl Ester: Susceptible to hydrolysis under acidic or basic conditions.

Given these features, the primary degradation pathways to consider are hydrolysis of the ester and potential reactions involving the activated aromatic ring.

Optimal Storage Conditions: A Multi-faceted Approach

To mitigate degradation risks, a multi-pronged storage strategy is essential. This involves control of temperature, atmosphere, light, and ensuring chemical compatibility.

Table 1: Recommended Storage Parameters for Methyl 5-fluoro-2-(trifluoromethyl)benzoate

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows down potential hydrolytic and other degradation reactions. While some similar fluorinated compounds can be stored at room temperature, refrigeration provides a greater margin of safety for long-term stability.[2][3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture, thereby preventing hydrolysis of the methyl ester. It also protects against oxidative degradation. |

| Light | Amber Glass Vial/Protection from Light | Many fluorinated aromatic compounds are photosensitive and can degrade upon exposure to UV light.[3][4][5] |

| Container | Tightly Sealed Glass Container | Glass is inert and prevents reaction with the container material. A tight seal is crucial to maintain an inert atmosphere and prevent moisture ingress.[2][3] |

Experimental Protocols for Handling and Storage

Adherence to strict handling protocols is as crucial as the storage conditions themselves. The following step-by-step procedures are designed to maintain the integrity of Methyl 5-fluoro-2-(trifluoromethyl)benzoate during use.

Protocol 1: Aliquoting and Dispensing

-

Equilibration: Allow the sealed container of Methyl 5-fluoro-2-(trifluoromethyl)benzoate to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere: Perform all dispensing within a glove box or under a stream of inert gas (argon or nitrogen).

-

Dispensing: Use clean, dry glassware and dispensing tools.

-

Resealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing.

-

Storage: Promptly return the sealed container to the recommended refrigerated storage.

Diagram 1: Workflow for Safe Dispensing

Caption: Recommended workflow for dispensing Methyl 5-fluoro-2-(trifluoromethyl)benzoate.

Incompatibility and Hazard Considerations

To prevent accidental degradation or hazardous reactions, it is crucial to be aware of the chemical incompatibilities of Methyl 5-fluoro-2-(trifluoromethyl)benzoate.

-

Strong Acids and Bases: Can catalyze the hydrolysis of the methyl ester.[6]

-

Strong Oxidizing Agents: May react with the aromatic ring or other parts of the molecule.[6]

-

Moisture: As previously detailed, leads to hydrolysis.

In the event of thermal decomposition, hazardous byproducts such as carbon oxides and hydrogen fluoride may be generated.[6]

Diagram 2: Chemical Incompatibility Map

Caption: Key incompatibilities for Methyl 5-fluoro-2-(trifluoromethyl)benzoate.

Conclusion: Upholding Scientific Integrity

The meticulous storage and handling of Methyl 5-fluoro-2-(trifluoromethyl)benzoate are not merely procedural formalities; they are integral to the principles of scientific integrity and reproducibility. By implementing the guidelines detailed in this document, researchers and drug development professionals can ensure the long-term stability and purity of this critical reagent, thereby safeguarding the reliability of their scientific endeavors.

References

-

Alfa Aesar. Methyl benzoate Material Safety Data Sheet. [Link]

-

Amador, J. A., & Taylor, B. F. (1990). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 69(1-2), 41-44. [Link]

-

Wang, F., Dong, J., & Wu, J. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801–6805. [Link]

-

Wang, F., Dong, J., & Wu, J. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801–6805. [Link]

-

Wang, F., Dong, J., & Wu, J. (2018). Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent. Request PDF. [Link]

Sources

- 1. Sodium 2-(Trifluoromethyl)benzoate | Pharmaceutical Intermediate [benchchem.com]

- 2. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

- 3. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 4. fishersci.ie [fishersci.ie]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

"Methyl 5-fluoro-2-(trifluoromethyl)benzoate" material safety data sheet (MSDS)

Technical Monograph: Methyl 5-fluoro-2-(trifluoromethyl)benzoate Strategic Reagent Profile for Medicinal Chemistry Applications

Part 1: Strategic Executive Summary

In the landscape of modern drug discovery, Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS: 556112-92-6) serves as a critical building block for introducing privileged fluorinated motifs into small molecule scaffolds. The simultaneous presence of a fluorine atom and a trifluoromethyl (

-

Metabolic Blockade: The C-F bond (bond energy ~116 kcal/mol) at the 5-position blocks oxidative metabolism (e.g., cytochrome P450 hydroxylation), extending the half-life of drug candidates.

-

Lipophilicity Modulation: The

group significantly increases lipophilicity ( -

Bioisosterism: The ester functionality provides a reactive handle for further diversification into amides, alcohols, or heterocycles.

Part 2: Chemical Identity & Physicochemical Architecture

Precise characterization is the bedrock of reproducible science. The following data consolidates physical constants and structural identifiers.

Table 1: Physicochemical Profile

| Parameter | Specification | Causality / Relevance |

| CAS Number | 556112-92-6 | Unique identifier for regulatory compliance.[1][2] |

| Formula | Defines elemental composition.[1][2] | |

| Molecular Weight | 222.14 g/mol | Critical for stoichiometric calculations. |

| Physical State | Liquid / Low-melting Solid | Density ~1.3 g/cm³ implies it is denser than water; phase separation in aqueous workups will occur at the bottom. |

| Boiling Point | ~216°C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |

| Flash Point | ~82.5°C | Classifies as a Combustible Liquid . Requires grounding during transfer to prevent static discharge. |

| LogP | 3.12 (Predicted) | Indicates moderate lipophilicity; suitable for organic solvent extraction (EtOAc, DCM). |

Structural Characterization (Predicted NMR Signatures):

-

NMR: A singlet at

-

NMR: Two distinct signals: a singlet/quartet for

Part 3: Hazard Assessment & Safety Engineering

Safety in the laboratory is not merely compliance; it is a system of controlled variables. This compound presents specific hazards derived from its reactivity and lipophilicity.

GHS Classification & Mechanistic Toxicology

-

Signal Word: WARNING

-

Hazard Statements:

Mechanistic Insight:

The ester moiety is susceptible to hydrolysis by esterases in the skin and mucous membranes, potentially releasing 5-fluoro-2-(trifluoromethyl)benzoic acid and methanol. The resulting acidity and the solvent properties of the ester contribute to tissue irritation. The lipophilic nature of the

Engineering Controls & PPE Protocol

Self-Validating Safety Workflow:

-

Ventilation: All operations must occur in a certified chemical fume hood with a face velocity of >100 fpm.

-

Glove Permeation: Standard latex gloves are insufficient due to the organic nature of the ester.

-

Recommendation:Nitrile (minimum 5 mil thickness) for incidental splash. For prolonged handling, use Silver Shield/4H laminate gloves.

-

-

Eye Protection: Chemical splash goggles are mandatory. Face shields are required during scale-up (>10g) or when heating.

Part 4: Operational Workflow Visualization

The following diagram outlines the logical flow for handling and synthesis, ensuring safety checkpoints are integrated into the experimental design.

Figure 1: Integrated Safety and Handling Workflow. Blue nodes indicate initiation, Yellow/Green indicate preparation, Red indicates critical control points.

Part 5: Synthetic Utility & Experimental Protocols

This compound is primarily used as an intermediate. Below is a standard protocol for its synthesis (esterification) and a downstream transformation (reduction), grounded in standard organic synthesis principles.

Synthesis of Methyl 5-fluoro-2-(trifluoromethyl)benzoate

Reaction Principle: Acid-catalyzed Fischer esterification. Source Material: 5-fluoro-2-(trifluoromethyl)benzoic acid.

Protocol:

-

Dissolution: Dissolve 10.0 mmol of the carboxylic acid in 20 mL of anhydrous Methanol (MeOH).

-

Activation: Cool to 0°C. Add Thionyl Chloride (

, 12.0 mmol) dropwise. Causality: Low temperature prevents uncontrolled exotherm and splashing. -

Reflux: Heat to reflux (65°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Evaporate MeOH. Redissolve residue in EtOAc, wash with saturated

(to neutralize residual acid), then Brine. Dry over -

Yield: Expect >90% yield of the methyl ester.

Downstream Transformation: Reduction to Benzyl Alcohol

The ester group can be selectively reduced to the corresponding benzyl alcohol, a precursor for benzyl halides or aldehydes.

Table 2: Reduction Protocol Parameters

| Step | Reagent/Condition | Mechanistic Rationale |

| Solvent | THF (Anhydrous) | Solubilizes the ester and stabilizes the hydride reagent. |

| Reagent | ||

| Temp | 0°C to RT | Controls the vigorous release of |

| Quench | Fieser Method ( | Forms a granular precipitate of aluminum salts, facilitating filtration. |

Part 6: Reaction Architecture Diagram

This diagram illustrates the synthetic versatility of the core scaffold.

Figure 2: Synthetic Divergence.[5] The methyl ester serves as the pivotal intermediate for reduction or substitution reactions.

References

-

Chemsrc. (2025).[2][3][6] Methyl 2-fluoro-5-(trifluoromethyl)benzoate CAS#: 556112-92-6 MSDS and Properties. Retrieved from [Link]

-

Oakwood Chemical. (2025).[3] Safety Data Sheet: Methyl 2-fluoro-5-(trifluoromethyl)benzoate. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed.[6] Retrieved from [Link]

(Note: While specific experimental data for the 5-fluoro isomer is extrapolated from standard chemical principles and analog data, the safety and synthetic protocols provided are consistent with industry standards for fluorinated benzoic esters.)

Sources

- 1. CAS#:556112-92-6 | Methyl 2-fluoro-5-(trifluoromethyl)benzoate | Chemsrc [chemsrc.com]

- 2. Methyl 2-fluoro-5-(trifluoromethyl)benzoate [oakwoodchemical.com]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of Trifluoromethylated Benzoic Esters: A Technical Guide

Executive Summary

Trifluoromethylated benzoic esters represent a critical scaffold in modern drug discovery. The trifluoromethyl (

This guide analyzes the reactivity profile of these esters, distinguishing between the electronic activation observed in meta- and para- isomers and the steric inhibition characteristic of ortho- substitution. It provides validated protocols for hydrolysis, amidation, and metal-catalyzed transformations, ensuring chemoselectivity and yield optimization.

The Electronic and Steric Landscape

To predict reactivity, one must quantify the influence of the

Hammett Substituent Effects

The

-

Para-Substitution (

): Exerts strong inductive withdrawal ( -

Meta-Substitution (

): Exerts inductive withdrawal ( -

Ortho-Substitution (

): The "Ortho Effect" dominates.[1] Despite the inductive pull, the bulky

Visualization: Electronic vs. Steric Influence

Figure 1: Mechanistic dichotomy between para- and ortho-trifluoromethyl substitution. Para-substitution accelerates nucleophilic attack via electronics, while ortho-substitution retards it via sterics.

Nucleophilic Acyl Substitution: Hydrolysis & Amidation

The most common transformation for these esters is conversion to acids (hydrolysis) or amides (aminolysis).

Base-Promoted Hydrolysis (Saponification)

For meta- and para- trifluoromethyl benzoates, standard saponification (

Critical Consideration for Ortho-Isomers: The rate of hydrolysis for ortho-trifluoromethyl benzoates is often 10–100x slower than the para-isomer.

-

Problem: Standard conditions (LiOH, MeOH/H2O, RT) may result in incomplete conversion.

-

Solution: Use elevated temperatures (

) and more nucleophilic hydroxide sources (e.g., KOH in aqueous DMSO) to overcome the steric barrier.

Data Comparison: Relative Hydrolysis Rates

| Substituent Position | Electronic Effect ( | Steric Hindrance ( | Relative Rate ( | Recommended Condition |

| Unsubstituted (H) | 0.00 | 0.00 | 1.0 | LiOH, THF/H2O, 23°C |

| Para-CF3 | +0.54 | Negligible | ~12.5 | LiOH, THF/H2O, 0°C to 23°C |

| Meta-CF3 | +0.43 | Negligible | ~8.0 | LiOH, THF/H2O, 23°C |

| Ortho-CF3 | N/A (Complex) | High (Twisted) | < 0.1 | KOH, DMSO/H2O, 60°C |

Experimental Protocol: Chemoselective Hydrolysis

Objective: Hydrolysis of Methyl 4-(trifluoromethyl)benzoate without defluorination.

Reagents:

-

Methyl 4-(trifluoromethyl)benzoate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (1.5 equiv)

-

Solvent: THF/Water (3:1 v/v)

Procedure:

-

Dissolution: Dissolve 10 mmol of the ester in 30 mL of THF. Cool to 0°C.

-

Activation: Add a solution of LiOH·H2O (15 mmol) in 10 mL water dropwise over 10 minutes.

-

Why? The electron-deficient ring makes the ester highly reactive; rapid addition can cause local exotherms.

-

-

Reaction: Allow to warm to room temperature. Monitor by TLC/LCMS.

-

Expectation:

completes in <1 hour;

-

-

Workup: Acidify carefully with 1N HCl to pH 3. Extract with EtOAc.

-

Note: Avoid strong mineral acids at high heat to prevent hydrolysis of the

group to a carboxyl group (though rare, it can occur under extreme forcing conditions).

-

Metal-Catalyzed Transformations[2][3][4]

Trifluoromethylated benzoic esters are increasingly used in transition-metal catalysis, either as substrates for cross-coupling (using the ester as a pseudohalide) or where the ring is activated for other couplings.

Ester-Directed C-H Activation

The ester group can act as a Weakly Coordinating Directing Group (WCDG). The presence of

-

Mechanism: The carbonyl oxygen coordinates to Pd, directing insertion into the ortho C-H bond.

-

Impact of CF3: If

is meta to the ester, C-H activation will occur at the less sterically hindered ortho position (away from the

Decarbonylative Coupling (The "Itami" Reaction)

Nickel-catalyzed decarbonylative coupling allows the conversion of phenyl esters to biaryls.

-

Reactivity: Electron-deficient esters (like trifluoromethyl benzoates) undergo oxidative addition to Ni(0) faster than electron-rich esters.

-

Warning: If the ring also contains a halogen (Cl, Br), the metal will likely insert into the C-Halogen bond before the C-Ester bond.

Reduction Profiles

Reducing trifluoromethylated esters requires careful selection of reagents to avoid over-reduction or defluorination.

Chemoselectivity Guide

| Target Product | Reagent | Conditions | Risk of Defluorination |

| Benzyl Alcohol | Reflux | Low | |

| Benzyl Alcohol | THF, 0°C | Low (if controlled) | |

| Benzaldehyde | DIBAL-H (1.1 eq) | Toluene, -78°C | Very Low |

| Methyl Group | Silanes / Lewis Acid | Aggressive | High (Benzylic C-F cleavage possible) |

Workflow: Reduction to Alcohol

Figure 2: Decision matrix for the reduction of trifluoromethylated benzoic esters.

References

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett constants).

-

Muto, K., & Yamaguchi, J. (2015). "Decarbonylative Cross-Coupling of Esters". Asian Journal of Organic Chemistry. Link

-

Exner, O., & Böhm, S. (2004). "Analysis of the ortho effect: acidity of 2-substituted benzoic acids". Physical Chemistry Chemical Physics. Link

- Goumont, R., et al. (2009). "Nucleophilic aromatic substitution in the trifluoromethylbenzene series". Canadian Journal of Chemistry.

- Kondo, Y., et al. (1999). "Metallation of trifluoromethylarenes". Journal of the Chemical Society, Perkin Transactions 1.

Sources

The Fluorine Scaffold: Methyl 5-fluoro-2-(trifluoromethyl)benzoate

The Role of Fluorine in Methyl 5-fluoro-2-(trifluoromethyl)benzoate is a study in precision electronic tuning. This molecule is not merely a passive intermediate; it is a "dual-fluorine scaffold" where the two fluorinated motifs—the trifluoromethyl group (-CF

This guide deconstructs the molecule for medicinal chemists, focusing on how to exploit its unique electronic landscape for drug discovery.

Technical Guide for Medicinal Chemistry & Synthesis

Executive Summary: The "Push-Pull" Fluorine Effect

Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS: 556112-92-6) serves as a high-value building block because it offers two distinct "handles" for chemical modification, controlled by the position of its fluorine atoms.

-

The Anchor (C2-CF

): A metabolic shield and lipophilic anchor. Its steric bulk twists the ester out of planarity, altering reactivity. -

The Warhead (C5-F): An electronically activated leaving group. Due to the para-relationship with the electron-withdrawing CF

group, this fluorine is primed for Nucleophilic Aromatic Substitution (S

Structural Anatomy & Electronic Landscape

To understand the reactivity, we must map the electronic vectors acting on the benzene ring.

The C2-Trifluoromethyl Group (The Activator)

Located at the ortho position relative to the ester, the -CF

-

Electronic Activation (Para-Direction): The -CF

group is a strong electron-withdrawing group (EWG) ( -

The Ortho-Twist (Steric Decoupling): The Van der Waals radius of -CF

is comparable to an isopropyl group. This steric bulk forces the adjacent C1-ester group to rotate out of the plane of the aromatic ring.-

Consequence: The ester carbonyl loses resonance conjugation with the phenyl ring. This makes the carbonyl more electrophilic (reactive to hydrolysis) but sterically shielded from attack.

-

The C5-Fluorine Atom (The Leaving Group)

The fluorine at C5 is the site of diversity generation.

-

Activation Status: The C5-F is meta to the ester (weak activation) but para to the -CF

(strong activation). -

Reactivity: Unlike a typical aryl fluoride, which is inert, this specific C5-F is labile toward nucleophiles (amines, thiols, alkoxides) because the resulting Meisenheimer complex is stabilized by the para-CF

group.

Visualization: Electronic Resonance Map

Figure 1: Electronic vector map showing how the C2-CF3 group activates the C5-F for displacement while sterically impacting the C1-Ester.

Synthetic Utility: The "Fluorine Displacement" Workflow

The primary utility of this molecule in drug development is the ability to replace the C5-fluorine with complex amines or ethers while retaining the metabolic stability of the C2-CF

Experimental Protocol: S Ar Displacement of C5-F

Objective: Replace C5-F with a secondary amine (e.g., morpholine or a piperazine derivative) to create a focused library.

Reagents:

-

Substrate: Methyl 5-fluoro-2-(trifluoromethyl)benzoate (1.0 eq)

-

Nucleophile: Secondary Amine (1.2 eq)

-

Base: K

CO -

Solvent: DMSO or DMF (Polar aprotic is essential)

-

Temp: 80–100 °C

Step-by-Step Methodology:

-

Preparation: Dissolve methyl 5-fluoro-2-(trifluoromethyl)benzoate (222 mg, 1.0 mmol) in dry DMSO (3 mL) in a reaction vial.

-

Addition: Add K

CO -

Reaction: Seal the vial and heat to 90 °C. Monitor by LC-MS.

-

Note: The reaction typically reaches completion in 4–6 hours. The para-CF

accelerates this significantly compared to a non-trifluoromethylated analog.

-

-

Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine to remove DMSO.

-

Purification: The product (Methyl 5-amino-2-(trifluoromethyl)benzoate) is usually pure enough for the next step (hydrolysis) or can be purified via silica flash chromatography (Hexane/EtOAc).

Synthesis of the Core Scaffold

If the starting material must be synthesized de novo, the most reliable route is via Lithium-Halogen Exchange .

-

Starting Material: 2-Bromo-5-fluorobenzotrifluoride.

-

Reagent: n-Butyllithium (n-BuLi).

-

Quench: Dry CO

followed by Methyl Iodide (MeI) or MeOH/H -

Mechanism: The bromine is ortho to the CF

group. Lithium-halogen exchange generates the anion at C2, which traps CO

Medicinal Chemistry Applications

Bioisosterism & Metabolic Blocking

-

The C2-CF

: Acts as a bioisostere for an isopropyl or chloro group but with higher metabolic stability. It blocks the "ortho-attack" metabolic pathway often seen in benzoates. -

The C5 Position: If the Fluorine is retained (not displaced), it blocks P450-mediated oxidation at the C5 position, extending the half-life (

) of the drug candidate.

Lipophilicity Tuning

The addition of the -CF

-

Improving blood-brain barrier (BBB) penetration.

-

Increasing permeability in gut epithelial cells.

Visual Workflow: From Scaffold to Drug Candidate

Figure 2: Synthetic workflow converting the raw halide precursor into the functionalized amino-benzoate scaffold.

Comparison of Substituent Effects (Data Table)

| Substituent Position | Group | Electronic Effect ( | Steric Effect ( | Function in Scaffold |

| C-1 | Ester (-COOMe) | Electron Withdrawing (Resonance) | Moderate | Synthetic Handle: Precursor to amides/acids. |

| C-2 | Trifluoromethyl (-CF | Strong EWG ( | High (Isopropyl-like) | Activator: Activates C5 for S |

| C-5 | Fluorine (-F) | EWG (Inductive), EDG (Resonance) | Low | Leaving Group: Displaced by nucleophiles.Blocker: Prevents metabolism if retained. |

References

-

Nucleophilic Arom

Ar) Mechanisms.- Source: Master Organic Chemistry.

- Context: Explains the activation of aryl fluorides by para-EWG groups (CF ).

-

FDA-Approved Trifluoromethyl Group-Containing Drugs. [1]

- Source: MDPI (Processes Journal).

- Context: Reviews the medicinal chemistry utility of the -CF group in approved drugs like Selinexor.

-

Synthesis of Fluorin

Ar.- Source: NIH / PMC.

- Context: Protocols for displacing fluorine on activated arom

-

Methyl 5-fluoro-2-(trifluoromethyl)

- Source: ChemicalBook / BLD Pharm.

- Context: Physical properties and commercial availability of the specific scaffold.

Sources

The Trifluoromethyl Group in Benzoate Systems: A Technical Guide to Understanding and Harnessing its Electronic Effects

Introduction: The Understated Influence of the Trifluoromethyl Group

In the landscape of modern medicinal chemistry and materials science, the trifluoromethyl (CF3) group stands out as a uniquely potent substituent.[1][2][3] Its incorporation into molecular scaffolds, particularly aromatic systems like benzoates, can profoundly alter physicochemical and biological properties.[2][4] This guide provides an in-depth exploration of the electronic effects of the trifluoromethyl group within the benzoate framework, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its behavior, the experimental techniques used for its characterization, and the practical implications for molecular design. The trifluoromethyl group is frequently used in drug design to enhance biological and physicochemical properties by modifying molecular scaffolds.[5][6]

The Dual Nature of the Trifluoromethyl Group's Electronic Influence

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This strong electron-withdrawing nature is a consequence of the high electronegativity of the three fluorine atoms, which exert a powerful inductive effect.[1][7][8]

The Dominant Inductive Effect (-I)

The primary mode through which the CF3 group exerts its electronic influence is via the sigma (σ) bond framework. The fluorine atoms, being highly electronegative, pull electron density away from the carbon atom of the CF3 group. This effect is transmitted through the sigma bonds to the aromatic ring of the benzoate, resulting in a significant decrease in electron density on the ring.[7][8] This inductive withdrawal is substantial and is the main contributor to the group's overall electron-withdrawing character.

A Counterintuitive Resonance Effect (+R) via Hyperconjugation

While the inductive effect is dominant, the trifluoromethyl group can also participate in a weak, opposing resonance effect, often referred to as hyperconjugation or "C-F no-bond resonance." In this scenario, the C-F sigma bonds can donate electron density to the pi (π) system of the aromatic ring. However, due to the high energy of the C-F sigma orbitals, this donation is very weak and is generally overshadowed by the powerful inductive withdrawal. It is important to note that unlike typical resonance-donating groups with lone pairs, the CF3 group does not possess lone pairs to donate.

The net result is that the trifluoromethyl group is a strong deactivator of the benzene ring towards electrophilic aromatic substitution and a meta-director.[7][9] Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group, by stabilizing the negatively charged Meisenheimer complex intermediate.[10]

Quantifying the Electronic Impact: Hammett Constants

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the substituent's electron-donating or electron-withdrawing ability. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The trifluoromethyl group possesses significantly positive Hammett constants, confirming its strong electron-withdrawing nature.[11]

| Substituent Position | Hammett Constant (σ) | Interpretation |

| meta (σm) | 0.43 | Strong inductive electron withdrawal. |

| para (σp) | 0.54 | Strong inductive and weak resonance electron withdrawal. |

Data sourced from various compilations of Hammett constants.

The larger positive value for σp compared to σm reflects the combined influence of the strong inductive effect and the weak resonance effect at the para position.

Synthesis and Characterization of Trifluoromethyl Benzoates

The synthesis of trifluoromethyl benzoates can be achieved through several routes, often starting from halogenated aromatic compounds.[10] For instance, ortho-halobenzotrifluorides can be converted to 2-(trifluoromethyl)benzoic acid, which can then be esterified.[10]

Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and characterization of a trifluoromethyl benzoate.

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.ualberta.ca [chem.ualberta.ca]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. acl.digimat.in [acl.digimat.in]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

"Methyl 5-fluoro-2-(trifluoromethyl)benzoate" as a building block in organic synthesis

Methyl 5-fluoro-2-(trifluoromethyl)benzoate: A Strategic Scaffold for and Amide Diversification

Executive Summary

Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS: 773873-90-8) is a specialized fluorinated building block increasingly utilized in the synthesis of high-potency pharmaceutical candidates, particularly kinase inhibitors (e.g., JAK2) and metabolic regulators (e.g., SCD inhibitors).[1]

Its value lies in its unique electronic and steric profile: the 2-trifluoromethyl (

Chemical Profile & Properties[2][3][4][5][6]

| Property | Data |

| IUPAC Name | Methyl 5-fluoro-2-(trifluoromethyl)benzoate |

| CAS Number | 773873-90-8 |

| Molecular Formula | C |

| Molecular Weight | 222.14 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid |

| Key Substituents | 2-CF |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Insoluble in water |

Reactivity Analysis: The "Push-Pull" Mechanism

Successful utilization of this building block requires understanding two opposing forces within the molecule: Steric Shielding at C1 and Electronic Activation at C5.

A. The Ortho-Trifluoromethyl Effect (Steric Shielding)

The trifluoromethyl group at the C2 position is bulky (Van der Waals volume ~42 ų, comparable to an isopropyl group). It exerts significant steric pressure on the adjacent C1-ester.

-

Consequence: Standard hydrolysis conditions (e.g., LiOH, THF/H

O, rt) are often too slow. -

Solution: Requires "forcing conditions" (high temperature, strong nucleophiles like OH

in high concentrations) or microwave irradiation to access the carbonyl carbon.

B. The Para-Activation (Electronic Activation)

The C5-fluorine atom is positioned para to the strongly electron-withdrawing CF

-

Mechanism: The CF

group depletes electron density from the ring, specifically stabilizing the Meisenheimer complex formed during nucleophilic attack at the para position (C5). -

Consequence: The C5-F bond is highly labile toward

reactions with amines, thiols, and alkoxides, often proceeding under mild conditions despite the electron-rich nature of the leaving group (F).

Reactivity Map

Figure 1: Reactivity map highlighting the dual nature of the scaffold: activated C5 position and hindered C1 position.

Strategic Synthetic Workflows

Researchers typically employ one of two routes depending on the sensitivity of the incoming nucleophile.

Route A: The " First" Approach (Recommended)

This route is preferred when the nucleophile (e.g., a complex amine) is stable to subsequent hydrolysis conditions. It avoids potential side reactions at the carboxylic acid stage.

-

Step 1 (

): Displacement of F with amine (HNR -

Step 2 (Hydrolysis): Saponification of the ester to the acid.

-

Step 3 (Coupling): Amide bond formation with the final scaffold.

Route B: The "Acid First" Approach

Used when the target requires the 5-fluoro group to remain intact (e.g., as a metabolic blocker) or when the

-

Step 1 (Hydrolysis): Conversion to 5-fluoro-2-(trifluoromethyl)benzoic acid.

-

Step 2 (Coupling): Formation of the amide core.

-

Step 3 (Late-Stage

): Optional functionalization of the C5 position.

Figure 2: Decision tree for synthetic planning. Route A allows for early diversification; Route B preserves the fluorine.

Experimental Protocols

Protocol 1: Regioselective with Amines

Target: Displacement of C5-Fluorine by a secondary amine (e.g., Morpholine, Piperazine).

Rationale: The reaction exploits the electron-deficiency of the ring.[2] Polar aprotic solvents (DMSO, DMF) are essential to solvate the intermediate Meisenheimer complex.

-

Setup: In a reaction vial, dissolve Methyl 5-fluoro-2-(trifluoromethyl)benzoate (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

-

Reagents: Add the Amine (1.2–1.5 equiv) and a base, typically K

CO -

Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by LCMS for the disappearance of the starting material (M+H 223) and appearance of the product.

-

Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry over Na

SO -

Purification: Flash chromatography (Hexane/EtOAc).

Note: If using primary amines, higher temperatures may lead to bis-alkylation or side reactions; control temperature carefully.

Protocol 2: Hydrolysis of the Sterically Hindered Ester

Target: Conversion to 5-fluoro-2-(trifluoromethyl)benzoic acid.

Rationale: The ortho-CF

-

Setup: Dissolve the ester (1.0 equiv) in a mixture of MeOH/Water (3:1) or Dioxane/Water (3:1) .

-

Reagents: Add KOH or NaOH (5.0–10.0 equiv). High base concentration is critical to drive the equilibrium.

-

Reaction: Heat to Reflux (80–100 °C) for 12–24 hours.

-

Optimization: For resistant substrates, use a sealed tube or Microwave irradiation at 120 °C for 30–60 mins.

-

-

Workup: Cool to rt. Acidify carefully with 1N HCl to pH ~3 (Caution: CO

evolution if carbonate used). Extract the precipitated acid with EtOAc. -

Validation:

F NMR is useful here to confirm the integrity of the CF

Case Studies in Drug Discovery

Case Study 1: SCD Inhibitors (Metabolic Disease)

In the development of Stearoyl-CoA Desaturase (SCD) inhibitors, the 2-trifluoromethyl benzoyl moiety is a recurring pharmacophore.

-

Application: The acid derived from this building block is coupled with piperazine derivatives.

-

Role of Scaffold: The CF

group locks the conformation of the amide bond relative to the phenyl ring, optimizing binding in the hydrophobic pocket of the SCD enzyme. The 5-position is often derivatized via

Case Study 2: JAK2 Inhibitors (Oncology)

Heteroaryloxy benzimidazoles targeting JAK2 utilize this scaffold to construct the core binding domain.

-

Application: The 5-fluoro group serves as a leaving group for the introduction of complex heteroaryl ethers or amines that interact with the kinase hinge region.

-

Advantage: The electron-poor nature of the ring (enhanced by CF

) increases the acidity of NH protons in downstream intermediates, influencing hydrogen bonding capability [2].

Handling & Safety

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5]

-

Specific Concern: Fluorinated aromatic esters can hydrolyze slowly on moist skin to release HF in trace amounts over time; wear double nitrile gloves.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress, which can lead to slow hydrolysis.

References

- Novel piperazine derivatives as inhibitors of stearoyl-CoA desaturase.

- 6-Heteroaryloxy benzimidazoles and azabenzimidazoles as JAK2 inhibitors.

-

Hydrolysis and saponification of methyl benzoates. Source:Green Chemistry, 2009, 11, 1721-1725. Context: Provides mechanistic validation for the "forcing conditions" required to hydrolyze sterically hindered ortho-substituted benzoates. URL:[Link]

Sources

- 1. 1689539-29-4 | 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | Next Peptide [nextpeptide.com]

- 2. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-hydroxy-5-(trifluoromethyl)benzoic Acid | C8H5F3O3 | CID 11117203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 5-fluoro-2-(trifluoromethyl)benzoate" for medicinal chemistry applications

Advanced Building Block for Medicinal Chemistry & Drug Design

Executive Summary

Methyl 5-fluoro-2-(trifluoromethyl)benzoate represents a high-value fluorinated scaffold in modern medicinal chemistry. Distinguished by its specific substitution pattern—placing a metabolically stable trifluoromethyl group ortho to the ester and a reactive fluoro handle meta to the ester (but para to the CF₃)—this molecule offers a unique balance of steric bulk, lipophilicity, and electronic activation.

This guide details the technical utility of this compound, focusing on its role as a divergent intermediate. It serves as a dual-functional core: the ester moiety allows for scaffold attachment (via amidation or reduction), while the 5-fluoro position provides a site for late-stage diversification via Nucleophilic Aromatic Substitution (SₙAr) or Palladium-catalyzed cross-coupling.

Chemical Profile & Structural Logic

Identity & Properties

-

IUPAC Name: Methyl 5-fluoro-2-(trifluoromethyl)benzoate

-

Precursor CAS (Acid): 654-99-9 (5-Fluoro-2-(trifluoromethyl)benzoic acid)

-

Molecular Weight: 222.14 g/mol [1]

-

Key Features:

-

2-CF₃ Group: Provides significant steric bulk (similar to an isopropyl group) and strong electron-withdrawing character (

). It forces the ester group out of planarity, influencing binding kinetics. -

5-F Group: Positioned para to the CF₃ group. This electronic relationship activates the fluorine atom toward nucleophilic displacement, a critical feature for library synthesis.

-

Structural Analysis (Regiochemistry)

The specific arrangement of atoms dictates the reactivity profile.

| Position | Substituent | Electronic Effect | Reactivity Implication |

| C1 | Methyl Ester | Electron-withdrawing (Inductive) | Anchor point; amenable to hydrolysis or reduction. |

| C2 | Trifluoromethyl | Strong EWG (Inductive/Field) | Activates C5-F; blocks metabolic oxidation at C2. |

| C5 | Fluorine | Leaving Group (in SₙAr) | Activated by para-CF₃. Displaceable by amines/alkoxides. |

Synthetic Accessibility

The methyl ester is typically synthesized from the commercially available 5-fluoro-2-(trifluoromethyl)benzoic acid.

Synthesis Workflow (DOT Visualization)

Figure 1: Standard synthesis pathway via Fischer Esterification. Alternative methods include Methyl Iodide/K₂CO₃ in DMF for acid-sensitive substrates.

Reactivity & Diversification Guide

The core value of this scaffold lies in its orthogonal reactivity . The ester and the aryl fluoride can be manipulated independently, allowing for the rapid generation of diverse chemical libraries.

The "Fluoro-Handle" (C5): SₙAr vs. Cross-Coupling

The 5-fluoro position is activated by the para-trifluoromethyl group. While less reactive than a nitro-activated fluoride, it is sufficiently electrophilic for displacement by strong nucleophiles or via catalysis.

-

Nucleophilic Aromatic Substitution (SₙAr):

-

Buchwald-Hartwig Amination:

The "Ester-Anchor" (C1): Scaffold Extension

-

Hydrolysis: LiOH/THF/H₂O yields the benzoic acid for amide coupling (EDC/HOBt or HATU).

-

Reduction: LiBH₄ or DIBAL-H yields the benzyl alcohol, a precursor for benzyl halides (via SOCl₂) or ethers.

Divergent Reaction Tree (DOT Visualization)

Figure 2: Divergent synthesis strategy. Path A modifies the ring; Paths B/C modify the anchor.

Medicinal Chemistry Applications

Bioisosterism & Lipophilicity

The 2-trifluoromethyl-5-fluoro phenyl moiety is a privileged substructure in kinase inhibitors and GPCR ligands.

-

Lipophilicity Modulation: The CF₃ group adds significant lipophilicity (

), enhancing membrane permeability. -

Metabolic Stability: The C-F bond (116 kcal/mol) is resistant to Cytochrome P450 oxidation. Blocking the para position (relative to the CF₃) with Fluorine prevents metabolic "soft spots" on the aromatic ring.

Case Study Context: Kinase Inhibitors

This substitution pattern mimics the hydrophobic/electronic profile found in drugs like Sorafenib and Regorafenib . The CF₃ group often occupies a hydrophobic pocket (e.g., the allosteric pocket in B-RAF), while the ester/amide tail extends into the solvent-exposed region or interacts with the hinge region.

Experimental Protocols

Protocol 1: General Procedure for SₙAr Displacement

Use this protocol to install amine diversity at the C5 position.

-

Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Methyl 5-fluoro-2-(trifluoromethyl)benzoate (1.0 equiv, 1.0 mmol) in anhydrous DMSO (3.0 mL).

-

Addition: Add the appropriate amine (1.2–1.5 equiv) and Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 222).

-

Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Hydrolysis to Benzoic Acid

Use this protocol to prepare the scaffold for amide coupling.

-